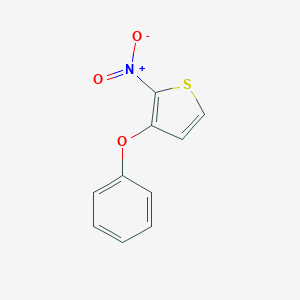
7-fluoro-3-(methylsulfinyl)-4(1H)-quinolinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-fluoro-3-(methylsulfinyl)-4(1H)-quinolinone is a synthetic organic compound belonging to the quinolinone family This compound is characterized by the presence of a fluorine atom at the 7th position, a methylsulfinyl group at the 3rd position, and a quinolinone core structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-fluoro-3-(methylsulfinyl)-4(1H)-quinolinone typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material Preparation: The synthesis begins with the preparation of a suitable quinoline derivative.
Fluorination: Introduction of the fluorine atom at the 7th position can be achieved using reagents such as N-fluorobenzenesulfonimide (NFSI) under mild conditions.
Methylsulfinyl Group Introduction: The methylsulfinyl group can be introduced through the oxidation of a methylthio precursor using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
7-fluoro-3-(methylsulfinyl)-4(1H)-quinolinone undergoes various types of chemical reactions, including:
Oxidation: The methylsulfinyl group can be further oxidized to a sulfone using strong oxidizing agents.
Reduction: The compound can be reduced to form the corresponding sulfide.
Substitution: The fluorine atom at the 7th position can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, and alkoxides
Major Products Formed
Oxidation: Formation of 7-fluoro-3-(methylsulfonyl)-4(1H)-quinolinone
Reduction: Formation of 7-fluoro-3-(methylthio)-4(1H)-quinolinone
Substitution: Formation of various substituted quinolinone derivatives
科学研究应用
7-fluoro-3-(methylsulfinyl)-4(1H)-quinolinone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of advanced materials and chemical processes.
作用机制
The mechanism of action of 7-fluoro-3-(methylsulfinyl)-4(1H)-quinolinone involves its interaction with specific molecular targets. The fluorine atom and the methylsulfinyl group contribute to its binding affinity and specificity. The compound may inhibit or modulate the activity of enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.
相似化合物的比较
Similar Compounds
- 7-fluoro-3-(methylthio)-4(1H)-quinolinone
- 7-chloro-3-(methylsulfinyl)-4(1H)-quinolinone
- 7-fluoro-3-(ethylsulfinyl)-4(1H)-quinolinone
Uniqueness
7-fluoro-3-(methylsulfinyl)-4(1H)-quinolinone is unique due to the specific combination of a fluorine atom and a methylsulfinyl group on the quinolinone core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
属性
IUPAC Name |
7-fluoro-3-methylsulfinyl-1H-quinolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO2S/c1-15(14)9-5-12-8-4-6(11)2-3-7(8)10(9)13/h2-5H,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPXCGMOIZWOPRO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)C1=CNC2=C(C1=O)C=CC(=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Ethyl 5-cyano-4-[4-(methoxycarbonyl)phenyl]-2-methyl-6-[(2-pyridinylmethyl)sulfanyl]-1,4-dihydro-3-pyridinecarboxylate](/img/structure/B346667.png)
![N-[4-[6-[(2-methoxyphenyl)methylamino]pyrimidin-4-yl]sulfanylphenyl]acetamide](/img/structure/B346670.png)
![{[(4E)-4-[(2,6-dimethylphenyl)imino]-1-(2-hydroxyphenyl)-1,3-diazaspiro[4.4]non-2-en-2-yl]sulfanyl}acetic acid](/img/structure/B346671.png)

![6-CHLORO-N,N-DIETHYL-5-[(4-METHOXYPHENYL)METHYL]-2-(METHYLSULFANYL)PYRIMIDIN-4-AMINE](/img/structure/B346675.png)
![N,N-dimethyl-4-[4-(1,1,2,2,2-pentafluoroethyl)-6-(trifluoromethyl)-2-pyrimidinyl]aniline](/img/structure/B346679.png)
![5-[1-(4-Methoxyphenyl)ethylidene]-1,3-dimethyl-2-thioxo-4-imidazolidinone](/img/structure/B346684.png)
![1,8-Dimethyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indol-5-yl methylcarbamate](/img/structure/B346686.png)


![1-[[5-[2-(1H-Tetrazol-5-yl)phenyl]-2-thienyl]methyl]-2-butyl-4-chloro-1H-imidazole-5-methanol](/img/structure/B346695.png)



